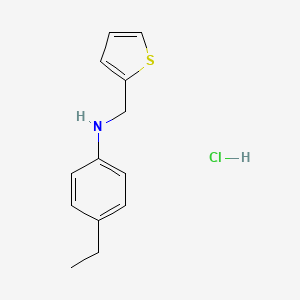
4-Ethyl-N-(thiophen-2-ylmethyl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-N-(thiophen-2-ylmethyl)aniline hydrochloride is an organic compound with the molecular formula C13H15NS·HCl It is a derivative of aniline, where the aniline nitrogen is substituted with a thiophen-2-ylmethyl group and an ethyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-(thiophen-2-ylmethyl)aniline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethyl aniline and thiophen-2-ylmethanol.
Reaction: The thiophen-2-ylmethanol is converted to thiophen-2-ylmethyl chloride using thionyl chloride (SOCl2) under reflux conditions.
N-Alkylation: The resulting thiophen-2-ylmethyl chloride is then reacted with 4-ethyl aniline in the presence of a base such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) to form 4-Ethyl-N-(thiophen-2-ylmethyl)aniline.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-N-(thiophen-2-ylmethyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or nitro groups if present.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: HNO3 for nitration, H2SO4 for sulfonation, and Cl2 or Br2 for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced aromatic compounds.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-Ethyl-N-(thiophen-2-ylmethyl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-N-(thiophen-2-ylmethyl)aniline hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thiophene ring and aniline moiety can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(thiophen-2-ylmethyl)aniline hydrochloride
- 4-Ethyl-N-(furan-2-ylmethyl)aniline hydrochloride
- 4-Ethyl-N-(pyridin-2-ylmethyl)aniline hydrochloride
Uniqueness
4-Ethyl-N-(thiophen-2-ylmethyl)aniline hydrochloride is unique due to the presence of both an ethyl group and a thiophen-2-ylmethyl group on the aniline nitrogen. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C13H16ClNS |
|---|---|
Molecular Weight |
253.79 g/mol |
IUPAC Name |
4-ethyl-N-(thiophen-2-ylmethyl)aniline;hydrochloride |
InChI |
InChI=1S/C13H15NS.ClH/c1-2-11-5-7-12(8-6-11)14-10-13-4-3-9-15-13;/h3-9,14H,2,10H2,1H3;1H |
InChI Key |
LBKODVXHLMWWEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC=CS2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-AMino-3-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-2-butenedinitrile](/img/structure/B12826170.png)

![1-Cyano-2-methyl-1-[2-(5-methylimidazol-4-yl-methylthio)ethyl]isothiourea](/img/structure/B12826182.png)
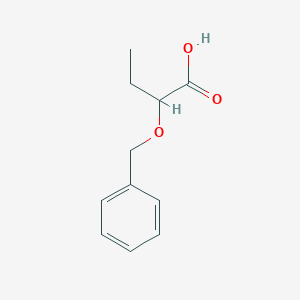
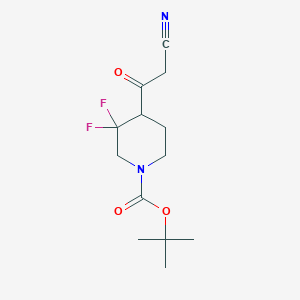
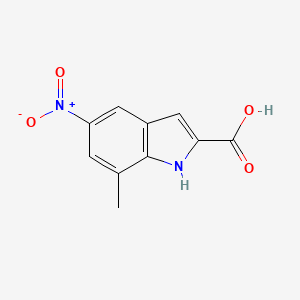
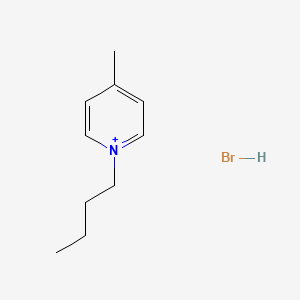
![4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B12826212.png)


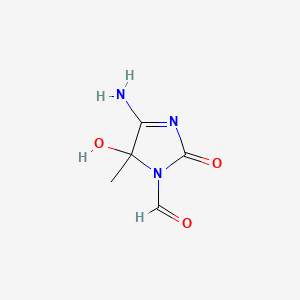
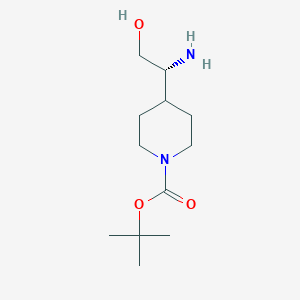
![7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole](/img/structure/B12826259.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-benzo[d]imidazole](/img/structure/B12826281.png)
